molecular formula C14H18O3 B1325879 Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate CAS No. 594815-53-9

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate

Cat. No.: B1325879
CAS No.: 594815-53-9
M. Wt: 234.29 g/mol
InChI Key: XXWKAOVDOXZXBY-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is an organic compound with the molecular formula C14H18O3. It is a colorless oil that is used in various chemical syntheses and research applications. This compound is known for its role as a valuable substrate in biocatalysis and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate can be synthesized through the esterification of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid or acetic acid . The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to ethyl 2,2-dimethyl-4-hydroxy-4-phenylbutyrate using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidation of the compound can yield ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution at elevated temperatures.

Major Products Formed

    Reduction: Ethyl 2,2-dimethyl-4-hydroxy-4-phenylbutyrate.

    Oxidation: Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoic acid.

    Substitution: 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid.

Scientific Research Applications

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate is utilized in various scientific research applications, including:

    Chemistry: It serves as a substrate in biocatalysis and asymmetric synthesis, aiding in the production of chiral intermediates.

    Biology: The compound is used in enzymatic studies to investigate the activity of reductases and other enzymes involved in metabolic pathways.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.

    Industry: The compound is employed in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound is reduced by reductases to produce chiral alcohols, which are important intermediates in the synthesis of various pharmaceuticals. The pathways involved include the reduction of the keto group to a hydroxyl group, facilitated by the enzyme’s active site.

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-4-oxo-4-phenylbutyrate can be compared with other similar compounds such as:

    Ethyl 2-oxo-4-phenylbutyrate: This compound lacks the two methyl groups at the 2-position, making it less sterically hindered and potentially more reactive in certain reactions.

    Ethyl 4-phenyl-2,4-dioxobutanoate: This compound contains an additional keto group, which can influence its reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its specific structure, which provides a balance of steric hindrance and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-13(16)14(2,3)10-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWKAOVDOXZXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645541
Record name Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594815-53-9
Record name Ethyl 2,2-dimethyl-4-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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